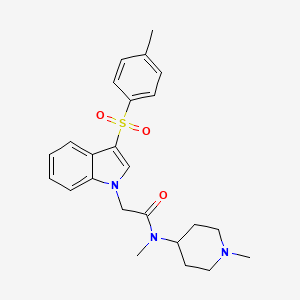
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
The compound exhibits activity against various biological targets, primarily through interactions with neurotransmitter systems and enzyme inhibition. Its structural components suggest potential roles in modulating serotonin receptors and inhibiting certain kinases.
2. Pharmacological Effects
Research indicates that the compound may possess antidepressant and anxiolytic properties due to its interaction with serotonin pathways. Additionally, it has shown promise in anti-cancer applications by inhibiting cellular proliferation in specific tumor cell lines.
Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
Study 2: Antitumor Efficacy
In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The observed IC50 values were notably low, indicating high potency. Further studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Data Tables
| Biological Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antidepressant Effect | 5.0 | Rodent Models | Serotonin Reuptake Inhibition |
| Antitumor Activity | 2.5 | MCF7 | Apoptosis Induction |
| Antitumor Activity | 3.0 | HL60 | Caspase Activation |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives and piperidine precursors. Key synthetic steps include:
- Formation of Indole Derivative : Utilizing tosylation reactions to introduce the tosyl group onto the indole.
- Piperidine Integration : Employing alkylation techniques to attach the piperidine ring.
- Final Acetamide Formation : Converting the intermediate products into the final acetamide structure through acylation reactions.
Propiedades
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-8-10-20(11-9-18)31(29,30)23-16-27(22-7-5-4-6-21(22)23)17-24(28)26(3)19-12-14-25(2)15-13-19/h4-11,16,19H,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGVBUBIPGRDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














